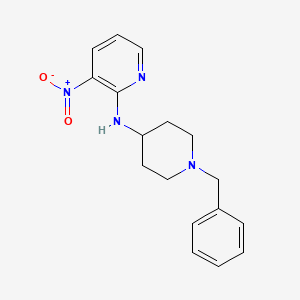

N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine

Overview

Description

“N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine” is a chemical compound. It is part of a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a related compound, was achieved by adding a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol to a solution of acetylhydrazide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide was determined using single-crystal X-ray diffraction . The compound crystallized with four crystallographically unique molecules in the asymmetric unit .Scientific Research Applications

Synthesis and Characterization

Synthetic Methods and Structural Analysis : The synthesis of pyrazole derivatives, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine, has been documented, emphasizing the utility of these compounds in understanding molecular interactions and biological activities. For instance, Titi et al. (2020) reported the synthesis and X-ray crystal study of pyrazole derivatives, providing insights into the structural basis for their antitumor, antifungal, and antibacterial activities Titi et al., 2020.

Reactivity and Applications : Holt and Fiksdahl (2007) explored the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, demonstrating the synthesis of various amines including structures analogous to N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine. This study reveals the potential of these reactions in creating diverse molecular structures for further biological evaluation Holt & Fiksdahl, 2007.

Biological Activities

Antibacterial and Antifungal Activities : The antibacterial and antifungal potentials of compounds within this chemical family have been investigated. For example, the synthesis of quinoxalin-2-amines and their evaluation for antisalmonella activity highlights the potential use of these compounds in addressing bacterial infections Sadashiva et al., 2022.

Antiprotozoal Activity : Research on pyridine thioaryl ethers, including derivatives of nitropyridine, has shown significant antiprotozoic activity, suggesting the potential of these compounds in developing new treatments for protozoal infections Fetisov et al., 2021.

Advanced Materials and Chemical Sensors

Optical and Electrochemical Properties : The development of fluorescent probes based on 2-aminoethylpyridine derivatives for the detection of metal ions in aqueous media exemplifies the application of nitropyridine derivatives in sensing technologies. Singh et al. (2020) have highlighted the use of these probes for detecting Fe3+ and Hg2+ ions, demonstrating the versatility of nitropyridine derivatives in the development of chemical sensors Singh et al., 2020.

Future Directions

The future directions for research on “N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the interest in piperidine derivatives in the pharmaceutical industry , these compounds may have potential for the development of new drugs.

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-21(23)16-7-4-10-18-17(16)19-15-8-11-20(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBJMSJDIJXDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2811874.png)

![N-(2,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2811878.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811881.png)

![1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2811885.png)

![13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2811890.png)